molecular formula C9H16F3NO5 B6195852 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid CAS No. 2703780-56-5

4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid

Cat. No.: B6195852
CAS No.: 2703780-56-5
M. Wt: 275.2
InChI Key:
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Description

4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid is a chemical compound with a complex structure that includes both an amino group and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybutanoic acid with 1-aminopropan-2-ol under specific conditions to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce simpler amines and alcohols .

Scientific Research Applications

4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroacetic acid moiety in 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid makes it unique compared to similar compounds. This moiety can enhance the compound’s reactivity and influence its interactions with biological systems, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

2703780-56-5

Molecular Formula

C9H16F3NO5

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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